8-(Piperazin-1-yl)naphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-piperazin-1-ylnaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-12-5-4-11-2-1-3-14(13(11)10-12)16-8-6-15-7-9-16/h1-5,10,15,17H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFGCEGHEXXYGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658126 |

Source

|

| Record name | 8-(Piperazin-1-yl)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189350-02-5 |

Source

|

| Record name | 8-(Piperazin-1-yl)naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 8-(Piperazin-1-yl)naphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the basic properties of the bifunctional molecule, 8-(piperazin-1-yl)naphthalen-2-ol. As a compound featuring both a weakly acidic naphthol hydroxyl group and a dibasic piperazine moiety, a thorough understanding of its protonation states is critical for its application in medicinal chemistry and drug development. This document outlines the theoretical framework for its acid-base chemistry, provides detailed, field-proven experimental protocols for the precise determination of its acid dissociation constants (pKa), and discusses its key physicochemical properties. While experimental data for this specific molecule is not widely available in public literature, this guide establishes a robust methodology for its characterization, drawing upon the known properties of its constituent functional groups—piperazine and 2-naphthol.

Introduction: A Molecule of Dichotomous Functionality

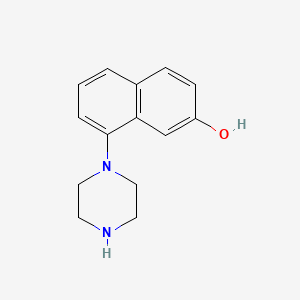

8-(Piperazin-1-yl)naphthalen-2-ol (Figure 1) is a fascinating organic molecule that marries the structural rigidity of a naphthalene core with the conformational flexibility and basicity of a piperazine ring. The strategic placement of a hydroxyl group on the naphthalene ring system and a piperazine substituent at the peri-position creates a compound with distinct acidic and basic centers. This unique architecture makes it a valuable scaffold in medicinal chemistry, where precise control over a molecule's ionization state is paramount for influencing its solubility, membrane permeability, target binding, and overall pharmacokinetic and pharmacodynamic profile.

This guide will delve into the fundamental basic properties of 8-(piperazin-1-yl)naphthalen-2-ol, providing both a theoretical understanding and practical methodologies for its characterization.

Figure 1: Chemical Structure of 8-(Piperazin-1-yl)naphthalen-2-ol

Caption: Stepwise deprotonation of 8-(piperazin-1-yl)naphthalen-2-ol.

Experimental Determination of pKa: A Practical Guide

The precise determination of the pKa values of 8-(piperazin-1-yl)naphthalen-2-ol is essential for understanding its behavior in solution. Two robust and widely accepted methods for this are potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

This classical method involves the gradual titration of a solution of the compound with a standardized acid or base and monitoring the pH change.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 8-(piperazin-1-yl)naphthalen-2-ol and dissolve it in a suitable solvent (e.g., a methanol/water mixture to ensure solubility). The final concentration should be in the range of 1-10 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.

-

Titration with Acid: To determine the basic pKa values, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, recording the pH after each addition has stabilized.

-

Titration with Base: To determine the acidic pKa, titrate a separate sample of the analyte (or the acidified solution from the previous step) with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH). Again, record the pH after each incremental addition.

-

Data Analysis: Plot the pH values against the volume of titrant added. The equivalence points can be identified as the points of maximum slope in the titration curve, which are more accurately determined from the peaks in the first or second derivative plots. The pKa values correspond to the pH at the half-equivalence points.

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore, such as the naphthalene ring system in our molecule of interest. The UV-Vis spectrum of the compound will change as its protonation state changes.

Workflow for UV-Vis Spectrophotometric pKa Determination

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Detailed Protocol:

-

Preparation of Buffered Solutions: Prepare a series of buffer solutions with a range of pH values that encompass the expected pKa values of the compound.

-

Sample Preparation: Prepare a stock solution of 8-(piperazin-1-yl)naphthalen-2-ol in a suitable solvent. Add a small, constant volume of the stock solution to each of the buffer solutions to create a series of samples with the same total concentration but different pH values.

-

Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each of the buffered solutions.

-

Data Analysis: Identify the wavelengths at which the largest changes in absorbance occur as a function of pH. Plot the absorbance at these wavelengths against the pH of the solutions.

-

pKa Calculation: The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Synthesis and Characterization

A plausible synthetic route to 8-(piperazin-1-yl)naphthalen-2-ol would involve the nucleophilic aromatic substitution of a suitable 8-substituted-2-naphthol derivative with piperazine. For instance, the reaction of 8-amino-naphthalen-2-ol with a bis-electrophile followed by reaction with an amine could be a viable route. A more direct approach could be the Buchwald-Hartwig amination of 8-bromo-naphthalen-2-ol with piperazine.

Characterization of the final product should include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the O-H stretch of the hydroxyl group and N-H stretches of the piperazine moiety.

-

Melting Point Analysis: To assess the purity of the compound.

-

Solubility Studies: To determine the solubility in various solvents, which is crucial for formulation development.

Conclusion

8-(Piperazin-1-yl)naphthalen-2-ol is a molecule with significant potential in drug discovery due to its inherent acidic and basic properties. A thorough understanding and precise determination of its pKa values are fundamental to harnessing its full potential. This technical guide has provided a theoretical framework for its acid-base chemistry and detailed, actionable protocols for its experimental characterization. By following these guidelines, researchers can confidently elucidate the basic properties of this and similar molecules, paving the way for the rational design of novel therapeutics.

References

-

Aladdin Scientific. 8-(Piperazin-1-yl)naphthalen-2-ol, 1 mg. [Link]

- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

-

ResearchGate. p K a Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

Capot Chemical Co., Ltd. Specifications of 8-Piperazin-1-YL-naphthalen-2-OL dihydrochloride. [Link]

- Zhu, Z., et al. (2007). Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine. Organic Process Research & Development, 11(5), 893-896.

- Reddy, B. V. S., et al. (2021). One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Journal of Chemical Sciences, 133(1), 1-10.

-

PubChem. 8-Amino-5-(phenylazo)-2-naphthol. [Link]

- Stoyanov, S., et al. (2014). Synthesis, structural characterization and thermal studies of a novel reagent 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol. Journal of Thermal Analysis and Calorimetry, 118(2), 931-941.

- Ben-Ammar, A., et al. (2022). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

-

PubChem. 1-(2-Pyridylazo)-2-naphthol. [Link]

- Onunkwo, I. C., & Ejikeme, C. M. (2020). Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol.

-

Scribd. Synthesis of 1-Phenylazo-2-Naphthol. [Link]

-

Varvounis, G., et al. (2022). Naphtho[1,8-de]O[1]xazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide: A Novel Isomerization of the N-Oxide to Nitrile Oxide en Route to Isoxazol(in)es. Molecules, 27(19), 6539.

-

BYJU'S. Preparation of 2-Naphthol Aniline Dye. [Link]

-

PubChem. Piperazine. [Link]

-

PubChem. 2-Naphthol. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 8-(Piperazin-1-yl)naphthalen-2-ol

For Correspondence: [email protected]

Abstract

This technical guide provides a comprehensive examination of the core physicochemical characteristics of the bioactive small molecule, 8-(Piperazin-1-yl)naphthalen-2-ol (CAS No: 189350-02-5).[1][2][3][4] In the absence of extensive empirical data in publicly accessible literature, this document leverages validated computational models to establish a predictive physicochemical profile. This guide is designed for researchers, scientists, and drug development professionals, offering not only predicted values for key parameters such as melting point, solubility, pKa, and lipophilicity but also detailing the rigorous, industry-standard experimental protocols required for their empirical validation. By explaining the causality behind experimental choices and providing self-validating methodologies, this document serves as a practical handbook for the characterization of this and structurally related arylpiperazine compounds.

Introduction and Molecular Overview

8-(Piperazin-1-yl)naphthalen-2-ol belongs to the arylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in centrally acting agents that target various neurotransmitter systems. The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, often imparts favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[5] The fusion of this versatile pharmacophore with a naphthalen-2-ol core suggests potential interactions with a range of biological targets, underscoring the importance of a thorough physicochemical characterization to inform drug discovery and development efforts.

A molecule's journey from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. This guide provides a foundational dataset of predicted values and the experimental means to verify them, ensuring a robust starting point for any research program involving this compound.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 8-(Piperazin-1-yl)naphthalen-2-ol | - |

| CAS Number | 189350-02-5 | [1][2] |

| Molecular Formula | C₁₄H₁₆N₂O | [2] |

| Molecular Weight | 228.29 g/mol | [2] |

| Canonical SMILES | C1CN(CCN1)C2=CC=CC3=C2C=CC(=C3)O | - |

Predicted Physicochemical Properties

The following properties were predicted using the SwissADME web tool, a validated platform for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[6][7][8][9] These values serve as a reliable starting point for experimental design.

| Parameter | Predicted Value | Significance in Drug Development |

| Melting Point | Not available via SwissADME | Influences solubility, dissolution rate, and stability; critical for formulation. |

| Aqueous Solubility (logS) | -3.5 to -4.5 (Moderately Soluble) | Affects absorption and bioavailability; crucial for formulation design. |

| Lipophilicity (logP o/w) | 2.5 - 3.5 (Consensus) | Governs membrane permeability, protein binding, and metabolic pathways. |

| Acidic pKa | ~9.5 - 10.5 (Phenolic -OH) | Determines ionization state at physiological pH, impacting solubility and receptor binding. |

| Basic pKa | ~7.5 - 8.5 (Piperazine -NH) | Determines ionization state at physiological pH, impacting solubility and receptor binding. |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | Correlates with passive molecular transport through membranes (e.g., blood-brain barrier). |

Note: The predicted solubility and pKa values are estimates and should be confirmed experimentally.

Structural Elucidation and Verification

Confirming the identity and purity of a compound is the bedrock of all subsequent research. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose, while Fourier-Transform Infrared (FT-IR) spectroscopy provides confirmation of key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is employed to determine the exact mass of the molecule with high precision (typically <5 ppm).[10] This allows for the unambiguous determination of the elemental formula, providing definitive confirmation of the compound's identity and serving as a stringent purity check. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like 8-(Piperazin-1-yl)naphthalen-2-ol.[11][12]

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.[10] For positive ion mode, add 0.1% formic acid to the solution to promote protonation ([M+H]⁺).[10]

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately prior to analysis to ensure high mass accuracy.

-

Direct Infusion: Introduce the sample solution into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Parameters: Set the ESI source parameters, including capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable ion spray.

-

Mass Analysis: Acquire the full scan mass spectrum in the positive ion mode over a relevant m/z range (e.g., 100-500 Da). The expected monoisotopic mass for the protonated molecule [C₁₄H₁₇N₂O]⁺ is approximately 229.1335.

-

Data Processing: Process the acquired spectrum to determine the experimental exact mass. Compare this with the theoretical mass to calculate the mass error in parts-per-million (ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure by probing the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of signals allow for the complete assignment of the molecule's proton and carbon framework, confirming its constitution and isomeric purity.

While experimental spectra are not available, computational prediction provides an expected spectral pattern.

-

¹H NMR: Aromatic protons on the naphthalene ring are expected in the δ 7.0-8.0 ppm region. The protons on the piperazine ring will likely appear as complex multiplets in the δ 3.0-4.0 ppm range. The phenolic -OH proton may be a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: Aromatic carbons are expected in the δ 110-155 ppm region. The carbons of the piperazine ring should appear in the δ 40-60 ppm range.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. It is a rapid and reliable method for confirming the presence of the key hydroxyl (-OH) and amine (N-H) groups.

-

Sample Preparation: Dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture.[13] Grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[14]

-

Pellet Formation: Transfer the powder to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[13][15]

-

Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Analysis: Mount the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Analyze the spectrum for characteristic absorption bands. Key expected peaks include:

-

~3200-3600 cm⁻¹: Broad peak corresponding to the O-H stretching of the phenolic group.

-

~3300-3500 cm⁻¹: N-H stretching of the secondary amine in the piperazine ring.

-

~2800-3000 cm⁻¹: C-H stretching of the aromatic and aliphatic groups.

-

~1500-1600 cm⁻¹: C=C stretching of the naphthalene aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching of the phenol.

-

~1000-1200 cm⁻¹: C-N stretching of the amine.

-

Core Physicochemical Characterization

The following sections detail the experimental protocols for determining the fundamental physicochemical properties that govern the behavior of 8-(Piperazin-1-yl)naphthalen-2-ol in a research and development setting.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the gold-standard method, as it provides a precise melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus), offering more information than traditional capillary methods.[16]

This protocol is based on the principles outlined in OECD Test Guideline 102.[17]

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards (e.g., indium, tin).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.[18] Crimp a lid onto the pan to seal it. Prepare an identical empty pan to serve as the reference.[18]

-

Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.[19]

-

Thermal Program: Heat the sample at a constant rate, typically 10°C/min, over a temperature range that brackets the expected melting point.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak is integrated to calculate the enthalpy of fusion.

Aqueous Solubility

Causality: Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. The shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility, providing a definitive value for the saturation concentration of the compound in a given medium.

This protocol is based on the principles outlined in OECD Test Guideline 105.[20][21]

-

System Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed glass vial. The excess solid ensures that equilibrium is reached at saturation.

-

Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[22]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calibration: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

Causality: The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It is a critical parameter for predicting membrane permeability and overall ADME properties. The reversed-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method for determining logP.

This protocol is based on the principles outlined in OECD Test Guideline 117.[23][24][25]

-

System Setup: Use a C18 stationary phase column. The mobile phase is a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare solutions of a series of reference compounds with known logP values that span the expected logP of the analyte. Inject each standard and record its retention time (t_R).

-

Dead Time Determination: Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Capacity Factor Calculation: For each standard, calculate the capacity factor (k) using the formula: k = (t_R - t₀) / t₀.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standards against their known logP values. Perform a linear regression to generate a calibration curve.

-

Sample Analysis: Inject the solution of 8-(Piperazin-1-yl)naphthalen-2-ol and determine its retention time and calculate its log k value.

-

logP Determination: Interpolate the log k value of the test compound onto the calibration curve to determine its logP.

Ionization Constant (pKa)

Causality: The pKa values dictate the extent of a molecule's ionization at a given pH. For 8-(Piperazin-1-yl)naphthalen-2-ol, the phenolic hydroxyl group is acidic, while the piperazine nitrogen is basic. The ionization state profoundly affects solubility, permeability, and the nature of interactions with biological targets. Potentiometric titration is a highly accurate method for pKa determination.[17][26][27][28][29]

-

System Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0).[26]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system, often a co-solvent like methanol/water for compounds with limited aqueous solubility. Maintain a constant ionic strength with an electrolyte like KCl.[17]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Purge with nitrogen to remove dissolved CO₂.[17] Titrate the solution with a standardized solution of HCl (to determine basic pKa) or NaOH (to determine acidic pKa), adding the titrant in small, precise increments.

-

Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. Derivative plots (dpH/dV) can be used to accurately locate the equivalence points.

Chemical Stability

Causality: Understanding a compound's stability is critical for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies, as outlined in ICH guideline Q1A(R2), are used to identify the likely degradation pathways and to develop stability-indicating analytical methods.[30]

Forced Degradation Conditions:

-

Hydrolytic Stability: Incubate the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).

-

Oxidative Stability: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Expose the solid compound and its solution to light sources specified in ICH Q1B guidelines.

-

Thermal Stability: Expose the solid compound to high temperatures (e.g., 80°C).

Analysis is typically performed using an HPLC method capable of separating the parent compound from all degradation products.

Conclusion

This technical guide provides a comprehensive physicochemical profile of 8-(Piperazin-1-yl)naphthalen-2-ol based on high-quality computational predictions. While this in silico data offers a strong foundation for initiating research, the detailed, field-proven experimental protocols provided herein are essential for the empirical validation of these critical parameters. Adherence to these standardized methodologies will ensure the generation of robust, reliable, and reproducible data, facilitating the progression of 8-(Piperazin-1-yl)naphthalen-2-ol through the drug discovery and development pipeline.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Appropedia. (2022, August 24). Differential scanning calorimetry procedure: FAST.

- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- Appropedia. (2022, August 24). Differential scanning calorimetry procedure: FAST.

- Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Shimadzu. (n.d.). KBr Pellet Method.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.

- Research Article. (2021, February 15).

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values.

- McNeil Group. (n.d.). DSC Training Manual.

- Wikipedia. (n.d.). Partition coefficient.

- ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- ECETOC. (n.d.). assessment of reverse - phase.

- ResearchGate. (n.d.). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF.

- Regulations.gov. (2014, April 29). Determination of the Partition Coefficient.

- ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry.

- PMC - NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.

- University of Toledo. (n.d.). HRMS sample submission guidelines.docx.

- Matrix Scientific. (n.d.). 8-Piperazin-1-yl-naphthalen-2-ol.

- Aladdin Scientific. (n.d.). 8-(Piperazin-1-yl)naphthalen-2-ol, 1 mg.

- PMC - NIH. (2017, March 3). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.

- MDPI. (n.d.). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS.

- University of Colorado Boulder. (n.d.). CHEM 5181 Laboratory #2 (prelab): LC-ESI-qTOF Mass Spectrometry Introduction: In this lab you will run a liquid chromatograph. Retrieved from University of Colorado Boulder website.

- ResearchGate. (n.d.). The bioavailability radar of the small molecules evaluated using....

- Shimadzu Corporation. (2019). Automating component detection of small molecules in complex mixtures using HRAM Q-TOF data ASMS 2019.

- SwissADME. (n.d.). Frequently Asked Questions.

- Journal of Drug Delivery and Therapeutics. (n.d.). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine.

- BLDpharm. (n.d.). 189350-02-5|8-(Piperazin-1-yl)naphthalen-2-ol.

- Guidechem. (n.d.). 8-PIPERAZIN-1-YL-NAPHTHALEN-2-OL 189350-02-5 wiki.

- PMC - NIH. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in.

- Journal of Pharmacognosy and Phytochemistry. (2019, August 27). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq.

- PubChem. (n.d.). Naphthalen-1-yl(piperazin-1-yl)methanone | C15H16N2O | CID 16769555.

Sources

- 1. 189350-02-5 Cas No. | 8-Piperazin-1-yl-naphthalen-2-ol | Matrix Scientific [matrixscientific.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 189350-02-5|8-(Piperazin-1-yl)naphthalen-2-ol|BLD Pharm [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. isca.me [isca.me]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SwissADME [swissadme.ch]

- 9. phytojournal.com [phytojournal.com]

- 10. utoledo.edu [utoledo.edu]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cires1.colorado.edu [cires1.colorado.edu]

- 13. kinteksolution.com [kinteksolution.com]

- 14. shimadzu.com [shimadzu.com]

- 15. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 19. appropedia.org [appropedia.org]

- 20. enamine.net [enamine.net]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. ecetoc.org [ecetoc.org]

- 24. researchgate.net [researchgate.net]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 28. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 29. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-(Piperazin-1-yl)naphthalen-2-ol (CAS Number: 189350-02-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(Piperazin-1-yl)naphthalen-2-ol, a bioactive small molecule with significant potential in neuroscience research. The document elucidates the compound's chemical properties, outlines a robust synthetic pathway, and details analytical methodologies for its characterization and purification. Furthermore, it explores the putative mechanism of action, drawing on structure-activity relationships from analogous compounds, and presents detailed protocols for investigating its pharmacological profile. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic and research applications of this intriguing naphthalenic piperazine derivative.

Introduction: The Scientific Rationale

The confluence of a naphthalene scaffold with a piperazine moiety has given rise to a class of compounds with profound effects on the central nervous system (CNS). These molecules frequently exhibit high affinity for key neurotransmitter receptors, particularly dopamine and serotonin receptors.[1][2][3][4][5][6][7][8] 8-(Piperazin-1-yl)naphthalen-2-ol, with its unique substitution pattern, represents a compelling subject for investigation within this chemical space. The strategic placement of the piperazine group at the C8 position and a hydroxyl group at the C2 position of the naphthalene core suggests potential for nuanced interactions with receptor binding pockets, offering possibilities for selectivity and novel pharmacological profiles. This guide provides the essential technical framework to empower researchers to synthesize, purify, and characterize this compound, and to subsequently unravel its biological functions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 8-(Piperazin-1-yl)naphthalen-2-ol is fundamental to its application in research. These properties influence its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source |

| CAS Number | 189350-02-5 | [9][10][11][12][13] |

| Molecular Formula | C₁₄H₁₆N₂O | [10] |

| Molecular Weight | 228.29 g/mol | [10] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |

| Purity Specification | Typically available at ≥98% | Inferred from supplier data |

Synthesis and Purification

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The proposed synthesis involves the coupling of an appropriately substituted naphthalene precursor with piperazine. A logical starting material would be 8-bromo-naphthalen-2-ol. The hydroxyl group may require protection prior to the coupling reaction to prevent side reactions.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 8-(Piperazin-1-yl)naphthalen-2-ol.

Detailed Experimental Protocol

Step 1: Protection of 8-Bromo-naphthalen-2-ol

-

To a solution of 8-bromo-naphthalen-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

-

Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the protected intermediate.

Step 2: Buchwald-Hartwig Amination

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the protected 8-bromo-naphthalen-2-ol (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via flash column chromatography.

Step 3: Deprotection

-

Dissolve the protected 8-(piperazin-1-yl)naphthalen-2-ol (1.0 eq) in tetrahydrofuran (THF).

-

Add tetra-n-butylammonium fluoride (TBAF) (1.1 eq) at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the final product by flash column chromatography to obtain 8-(Piperazin-1-yl)naphthalen-2-ol.

Purification Workflow

High-performance liquid chromatography (HPLC) is the recommended method for final purification to achieve high purity suitable for biological assays.

Diagram of the Purification Workflow:

Caption: Purification workflow for 8-(Piperazin-1-yl)naphthalen-2-ol.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the methylene protons of the piperazine ring, and the hydroxyl proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, corresponding to the naphthalene core and the piperazine ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in MS/MS analysis can provide further structural information.[14]

High-Performance Liquid Chromatography (HPLC)

An analytical HPLC method should be developed to assess the purity of the final compound. A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is a common starting point.[15][16]

Table of Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (naphthalene): ~δ 7.0-8.0 ppm; Piperazine protons: ~δ 3.0-3.5 ppm; Hydroxyl proton: broad singlet, chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons: ~δ 110-155 ppm; Piperazine carbons: ~δ 45-55 ppm. |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 229.1335. |

| HPLC | A single major peak indicating high purity (>98%). |

Putative Biological Activity and Mechanism of Action

Based on the extensive research on structurally related arylpiperazine and naphthalenic compounds, 8-(Piperazin-1-yl)naphthalen-2-ol is hypothesized to interact with dopamine and serotonin receptors.

Inferred Primary Targets: Dopamine and Serotonin Receptors

Numerous studies on compounds with a 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol scaffold have demonstrated high affinity for dopamine D2 and D3 receptors.[1][2][3][5] The arylpiperazine moiety is a well-established pharmacophore for these receptors.[7][8] Similarly, arylpiperazines are known to bind to various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7.[4][6][8][17] The naphthalene component of the molecule also contributes to receptor affinity and selectivity.

Diagram of Hypothesized Signaling Pathway Interactions:

Caption: Hypothesized interactions with neurotransmitter receptor signaling pathways.

Experimental Protocol for In Vitro Pharmacological Profiling

To validate the hypothesized biological activity, a systematic in vitro pharmacological evaluation is necessary.

Step 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 8-(Piperazin-1-yl)naphthalen-2-ol for a panel of neurotransmitter receptors.

-

Cell Lines: Use cell lines stably expressing the human recombinant receptors of interest (e.g., HEK293 cells expressing D2, D3, 5-HT1A, 5-HT2A receptors).

-

Radioligands:

-

For D2/D3 receptors: [³H]-Spiperone or [³H]-Raclopride.

-

For 5-HT1A receptors: [³H]-8-OH-DPAT.

-

For 5-HT2A receptors: [³H]-Ketanserin.

-

-

Procedure: a. Prepare cell membranes from the respective cell lines. b. Incubate the membranes with a fixed concentration of the radioligand and a range of concentrations of 8-(Piperazin-1-yl)naphthalen-2-ol. c. After incubation, separate bound and free radioligand by rapid filtration. d. Quantify the bound radioactivity using liquid scintillation counting. e. Analyze the data using non-linear regression to determine the IC₅₀ and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Step 2: Functional Assays

-

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the identified target receptors.

-

Methodology (example for Gαi-coupled receptors like D2/D3 and 5-HT1A):

-

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor stimulation.

-

Procedure: a. Incubate cell membranes expressing the receptor of interest with [³⁵S]GTPγS, GDP, and varying concentrations of 8-(Piperazin-1-yl)naphthalen-2-ol. b. For antagonist activity determination, perform the assay in the presence of a known agonist. c. Separate bound and free [³⁵S]GTPγS by filtration. d. Quantify the bound radioactivity. e. Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal effect (Emax).

-

Safety and Toxicological Considerations

Piperazine derivatives can exhibit a range of toxicological effects, including neurotoxicity at high doses.[3] It is imperative to conduct preliminary in vitro cytotoxicity assays (e.g., MTT assay) in relevant cell lines to establish a therapeutic window for further in vivo studies. General safety precautions, such as handling the compound in a well-ventilated fume hood and wearing appropriate personal protective equipment, should always be observed.

Conclusion and Future Directions

8-(Piperazin-1-yl)naphthalen-2-ol is a promising, yet underexplored, chemical entity. This guide provides a comprehensive framework for its synthesis, characterization, and initial pharmacological evaluation. The proposed methodologies, grounded in established chemical and biological principles, offer a clear path for researchers to investigate its potential as a modulator of dopaminergic and serotonergic systems. Future research should focus on elucidating its precise receptor subtype selectivity, in vivo efficacy in animal models of CNS disorders, and its pharmacokinetic and metabolic profile.

References

-

Royal Society of Chemistry. (n.d.). Characterization Details. Retrieved from [Link]

- Dutta, A. K., et al. (2007). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. Journal of Medicinal Chemistry, 50(23), 5649-5658.

- Dutta, A. K., et al. (2009). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 17(11), 3923-3933.

- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.

- Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Pharmacology Biochemistry and Behavior, 34(4), 789-793.

- Dutta, A. K., et al. (2013). Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: impact on functional activity and selectivity for dopamine D2/D3 receptors. Bioorganic & Medicinal Chemistry, 21(11), 3164-3174.

- Newman, A. H., et al. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 130(4), 899-907.

- Heightman, T. D., et al. (2005). 8-Piperazinyl-2,3-dihydropyrrolo[3,2-g]isoquinolines: Potent, Selective, Orally Bioavailable 5-HT1 Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 15(19), 4370-4374.

- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148.

- Di Giovanni, G., et al. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 63(23), 14365-14413.

- Newman, A. H., et al. (2013). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Journal of Medicinal Chemistry, 56(18), 7171-7191.

- Islam, M. R., et al. (2023). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 13(1), 1989.

- Islam, M. R., et al. (2023). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 13(1), 1989.

- Mielke, K., et al. (2019). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Geothermics, 77, 299-307.

- Onunkwo, I. C., & Ejikeme, C. M. (2020). Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol.

- Kalgutkar, A. S., et al. (2000). Inhibitory Effects of 2-substituted-1-naphthol Derivatives on Cyclooxygenase I and II. Bioorganic & Medicinal Chemistry Letters, 10(12), 1279-1282.

- Guezgouz, N., et al. (2022). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

- Royal Society of Chemistry. (2003). {Supplementary Data}.

- Mielke, K., et al. (2019). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Geothermics, 77, 299-307.

-

PubChem. (n.d.). Naphthalene-2-ol, 1-(2-pyridyliminomethyl)-. Retrieved from [Link]

- Lee, H. S., et al. (2014). Identification of Metabolites of N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide Including CYP3A4-mediated C-demethylation in Human Liver Microsomes With high-resolution/high-accuracy Tandem Mass. Drug Metabolism and Disposition, 42(8), 1252-1260.

Sources

- 1. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: impact on functional activity and selectivity for dopamine D2/D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Piperazinyl-2,3-dihydropyrrolo[3,2-g]isoquinolines: potent, selective, orally bioavailable 5-HT1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 189350-02-5 Cas No. | 8-Piperazin-1-yl-naphthalen-2-ol | Matrix Scientific [matrixscientific.com]

- 10. calpaclab.com [calpaclab.com]

- 11. 189350-02-5|8-(Piperazin-1-yl)naphthalen-2-ol|BLD Pharm [bldpharm.com]

- 12. jwpharmlab.com [jwpharmlab.com]

- 13. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 14. rsc.org [rsc.org]

- 15. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic Guide to 8-(Piperazin-1-yl)naphthalen-2-ol for Researchers and Drug Development Professionals

Introduction: The Structural Elucidation of a Novel Naphthalene Derivative

In the landscape of medicinal chemistry and materials science, the synthesis of novel compounds with unique scaffolds is a constant pursuit. 8-(Piperazin-1-yl)naphthalen-2-ol, a molecule integrating the rigid, aromatic core of naphthalen-2-ol with the flexible, basic piperazine moiety, presents a compelling target for both academic research and industrial drug development. The precise characterization of such molecules is paramount, forming the bedrock of any subsequent investigation into their biological activity or material properties. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous fingerprint of the molecular structure.

This in-depth technical guide serves as a comprehensive resource for the spectral analysis of 8-(Piperazin-1-yl)naphthalen-2-ol. While experimental spectra for this specific compound are not widely available in public databases, this document provides a robust, predictive analysis based on the well-established spectral characteristics of its constituent fragments: the naphthalen-2-ol system and the piperazine ring. By understanding the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, researchers can confidently verify the successful synthesis and purity of their compound, and interpret their own acquired data with a high degree of certainty. This guide is structured to not only present the predicted data but also to explain the underlying principles and experimental considerations, empowering scientists to approach the structural elucidation of this and similar molecules with expertise.

Molecular Structure and Spectroscopic Overview

The structure of 8-(Piperazin-1-yl)naphthalen-2-ol (Molecular Formula: C₁₄H₁₆N₂O, Molecular Weight: 228.29 g/mol ) is unique in its combination of a planar aromatic system and a saturated heterocycle. This structural dichotomy gives rise to a rich and informative set of spectral data. The naphthalen-2-ol portion will dominate the aromatic region of the NMR spectra and contribute characteristic C=C and C-O stretching vibrations in the IR spectrum. The piperazine ring will be identified by its aliphatic protons and carbons in the NMR spectra, as well as N-H and C-N vibrations in the IR spectrum. Mass spectrometry will be crucial for confirming the molecular weight and for providing structural information through predictable fragmentation pathways.

Caption: Predicted mass spectrometry fragmentation of 8-(Piperazin-1-yl)naphthalen-2-ol.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI, the sample is vaporized and bombarded with a beam of electrons. For ESI, the sample solution is sprayed through a charged capillary.

-

The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Infrared Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of 8-(Piperazin-1-yl)naphthalen-2-ol will be characterized by absorption bands corresponding to the O-H, N-H, C-N, C-O, aromatic C-H and C=C, and aliphatic C-H bonds.

Predicted Infrared Spectroscopy Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Phenol |

| 3250 - 3400 (medium) | N-H stretch | Secondary Amine |

| 3000 - 3100 (medium) | C-H stretch | Aromatic |

| 2800 - 3000 (medium) | C-H stretch | Aliphatic (Piperazine) |

| 1500 - 1600 (strong) | C=C stretch | Aromatic Ring |

| 1200 - 1300 (strong) | C-O stretch | Phenol |

| 1150 - 1250 (strong) | C-N stretch | Aryl Amine |

| 1000 - 1150 (medium) | C-N stretch | Aliphatic Amine |

Causality Behind Predictions:

-

O-H and N-H Stretches: A broad band in the 3200-3600 cm⁻¹ region is a hallmark of a hydrogen-bonded O-H group, characteristic of phenols. [1]The N-H stretch of the secondary amine in the piperazine ring is expected in a similar region but is typically sharper. [2]* C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring will be found just below 3000 cm⁻¹. [3]* Fingerprint Region: The region below 1600 cm⁻¹ is known as the fingerprint region and contains a wealth of structural information. The strong aromatic C=C stretching bands will be prominent between 1500 and 1600 cm⁻¹. The C-O stretch of the phenol and the C-N stretches of the aryl and aliphatic amine will also give rise to strong absorptions in this region. [1][2]

Experimental Protocol for Infrared Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum. The instrument software will automatically subtract the background.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.

-

Conclusion: A Roadmap for Structural Verification

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 8-(Piperazin-1-yl)naphthalen-2-ol. By leveraging the known spectral properties of its naphthalen-2-ol and piperazine components, we have established a clear set of expectations for its ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data. The detailed experimental protocols offer a practical roadmap for researchers to acquire high-quality spectra. This predictive approach not only aids in the initial confirmation of the synthesis of this novel compound but also serves as an educational tool for the interpretation of complex spectra. For drug development professionals, this guide provides the foundational data necessary for quality control and for building a comprehensive analytical profile of a potential new chemical entity. As with any new compound, the definitive structural proof will come from the careful acquisition and interpretation of experimental data, for which this guide provides an authoritative starting point.

References

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

1-Boc-piperazine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418.

-

Piperazine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418.

- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.

-

Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). Journal of Chinese Mass Spectrometry Society. Retrieved January 15, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 15, 2026, from [Link]

- Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics.

-

¹H NMR spectra of naphthalene measured under different conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. Retrieved January 15, 2026, from [Link]

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.

- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace.

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

- Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207–212.

- 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. (n.d.). Wiley Online Library.

-

Piperazine, 1-methyl-4-(4-phenylcyclohexyl)- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

-

IR Chart. (n.d.). University of Colorado Boulder. Retrieved January 15, 2026, from [Link]

-

Piperazine, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

- Qiao, X., Sun, L., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(7), 887-894.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

-

Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved January 15, 2026, from [Link]

-

2-Naphthol. (2022). MassBank. Retrieved January 15, 2026, from [Link]

-

2-Naphthol. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

-

A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]

- Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles.

-

2-Naphthol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved January 15, 2026, from [Link]

-

1 H-NMR spectra of AN (a) and OAN (b). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

2-Naphthol. (n.d.). ATB. Retrieved January 15, 2026, from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 15, 2026, from [Link]

-

2-Naphthalenol. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

Example IR and NMR analysis of 2-naphthol. (2020, March 26). YouTube. Retrieved January 15, 2026, from [Link]

-

2-Naphthol. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

NAPHTHALEN-2-OL. (n.d.). Matrix Fine Chemicals. Retrieved January 15, 2026, from [Link]

Sources

- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

The Multifaceted Biological Activities of Piperazine-Naphthalene Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the piperazine and naphthalene moieties each hold a distinguished status as "privileged scaffolds." The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in the design of numerous FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Concurrently, the naphthalene ring system, a bicyclic aromatic hydrocarbon, is a versatile pharmacophore found in a multitude of biologically active compounds, contributing to interactions with various biological targets through hydrophobic and π-π stacking interactions.[2] The strategic hybridization of these two scaffolds into a single molecular entity has given rise to a promising class of compounds—piperazine-naphthalene derivatives—with a broad spectrum of demonstrable biological activities.

This technical guide provides an in-depth exploration of the significant biological activities of piperazine-naphthalene derivatives, with a primary focus on their anticancer and antimicrobial potential. We will delve into the mechanistic underpinnings of their actions, provide detailed protocols for their biological evaluation, and analyze their structure-activity relationships to guide future drug design efforts. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.

I. Anticancer Activity: Targeting the Engines of Malignancy

Piperazine-naphthalene derivatives have emerged as a compelling class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines.[3][4] Their mechanism of action is often multifaceted, involving the modulation of critical signaling pathways that are frequently dysregulated in cancer.[5]

A. Mechanistic Insights: Inhibition of Key Signaling Pathways

Two of the most pivotal signaling pathways implicated in cancer cell proliferation, survival, and drug resistance are the PI3K/Akt and NF-κB pathways. Piperazine-naphthalene derivatives have been shown to exert their anticancer effects by effectively inhibiting these cascades.

1. The PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[6] Its aberrant activation is a hallmark of many cancers.[7] Certain piperazine-naphthalene derivatives function as inhibitors of this pathway, leading to the downstream suppression of pro-survival signals and the induction of apoptosis (programmed cell death).[8][9]

Caption: Inhibition of the PI3K/Akt signaling pathway by piperazine-naphthalene derivatives.

2. The NF-κB Signaling Pathway: The nuclear factor kappa B (NF-κB) pathway plays a critical role in the inflammatory response and in promoting cancer cell survival and proliferation by upregulating anti-apoptotic genes.[10] Inhibition of this pathway by piperazine-naphthalene derivatives can sensitize cancer cells to apoptosis.[11]

Caption: Inhibition of the NF-κB signaling pathway by piperazine-naphthalene derivatives.

B. Quantitative Analysis of Anticancer Activity

The in vitro anticancer efficacy of piperazine-naphthalene derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-1,4-dione analogue (piperazinyl salt 29) | HEC1A (Endometrial) | 4.68 | [12] |

| Naphthalene-1,4-dione analogue (imidazole derivative 44) | HEC1A (Endometrial) | 6.4 | [12] |

| Piperazine-benzothiazine hybrid (131) | HeLa (Cervical) | 0.12 | [3] |

| Piperazine-benzothiazine hybrid (131) | MDA-MB-231 (Breast) | 0.63 | [3] |

| Piperazine-benzothiazine hybrid (131) | IMR32 (Neuroblastoma) | 0.83 | [3] |

| Podophyllotoxin-piperazine derivative | MCF-7 (Breast) | 2.78 | [13] |

| Benzhydryl piperazine derivative (86) | T47D (Breast) | 0.31 | [3] |

| Benzosuberone-piperazine hybrid (57) | HeLa (Cervical) | 0.010-0.097 | [4] |

| Berberine-piperazine derivative (47a) | HeLa (Cervical) | 7.327 | [14] |

| Ursolic acid-piperazine derivative (17) | HepG2 (Liver) | 5.40 | [14] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the piperazine-naphthalene derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours.

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens poses a significant threat to global health, creating an urgent need for novel antimicrobial agents.[15] Piperazine-naphthalene derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[16]

A. Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of piperazine-naphthalene derivatives is influenced by the nature and position of substituents on both the naphthalene and piperazine rings.[2]

-

Substituents on the Piperazine Ring: The introduction of different functional groups on the piperazine nitrogen can significantly modulate antimicrobial activity. For instance, certain alkyl and aryl substitutions have been shown to enhance potency.[16]

-

Substituents on the Naphthalene Ring: The presence of electron-withdrawing or electron-donating groups on the naphthalene ring can impact the electronic properties of the molecule and its interaction with microbial targets.[2]

B. Quantitative Analysis of Antimicrobial Activity

The in vitro antimicrobial efficacy is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Naphthalene-based piperazine (4b) | E. coli | - | [4] |

| Naphthalene-based piperazine (4c) | S. aureus | - | [4] |

| Naphthalene-based piperazine (4e) | E. coli, K. pneumoniae | - | [4] |

| Piperazine-benzimidazole (2) | M. tuberculosis | 0.1 | [17] |

| Azole-containing piperazine (6 & 7) | Various bacteria | 3.1 - 25 | [18] |

| Amide-coupled naphthalene (39) | E. coli, P. aeruginosa, S. aureus, S. pyogenes | 12.5 - 100 | [18] |

| N,N′-Bis(1,3,4-thiadiazole) piperazine (4, 6c, 6d) | S. aureus | 16 | [19] |

| N,N′-Bis(1,3,4-thiadiazole) piperazine (6c) | E. coli | 8 | [19] |

Note: Some references indicated activity with zone of inhibition data rather than specific MIC values.

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Workflow:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the piperazine-naphthalene derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (typically 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Future Directions and Concluding Remarks

The amalgamation of the piperazine and naphthalene scaffolds has yielded a class of compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. The structure-activity relationship studies highlighted herein provide a rational basis for the further optimization of these derivatives to enhance their potency and selectivity.[1][17]

Future research should focus on elucidating the precise molecular interactions of these compounds with their biological targets to gain a more granular understanding of their mechanisms of action. This will enable the design of next-generation piperazine-naphthalene derivatives with improved therapeutic indices. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of the most promising candidates in preclinical models of cancer and infectious diseases.

References

- Cheng, Y., Yu, T. T., Olzomer, E. M., Beretta, M., Katen, A., Su, J., Jones, J. P., Black, D. S. C., Hoehn, K. L., Byrne, F. L., & Kumar, N. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry.

- Walayat, A., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-26.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2025).

- Patel, P. R., Hirak, J., Ujash, S., Bhagirath, P., & Mayank, B. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39.

- Kumar, D. R., et al. (2016). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica, 8(18), 374-379.

- Singh, L. S. K., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).

- Koval, A. M., et al. (2023). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI.

- Nagy, M., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research.

- Piperazine skeleton in the structural modification of n

- Singh, N., et al. (2024).

- Antimicrobial Activity of Novel Piperazine Molecules. (2024). International Journal of Current Microbiology and Applied Sciences.

- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Al-Ghorbani, M., et al. (2020). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.

- Naphthaleneoxypropargyl-Containing Piperazine as a Regulator of Effector Immune Cell Populations upon an Aseptic Inflammation. (2023).

- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013).